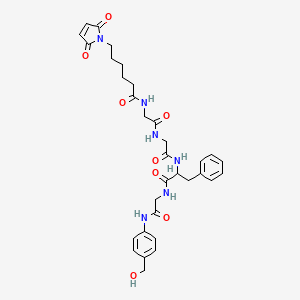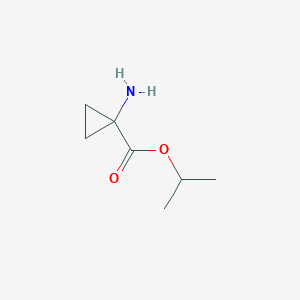
ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 3-position, and a 3,4-dimethoxyphenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:
Condensation: Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is reacted with hydrazine hydrate in ethanol under reflux conditions to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole intermediate is then subjected to further reactions to introduce the amino group at the 3-position and the ethyl ester group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a pyrazole ring.
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Uniqueness
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the pyrazole ring and the 3,4-dimethoxyphenyl group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C14H17N3O4 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-14(18)11-12(16-17-13(11)15)8-5-6-9(19-2)10(7-8)20-3/h5-7H,4H2,1-3H3,(H3,15,16,17) |
InChI-Schlüssel |
SSMPAMJXFRYVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)


![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)

